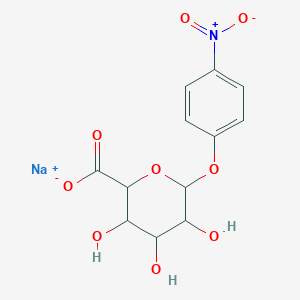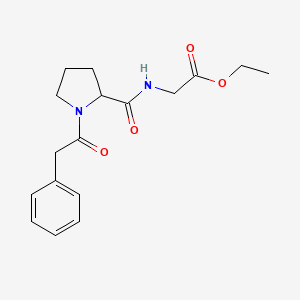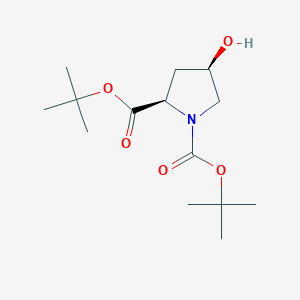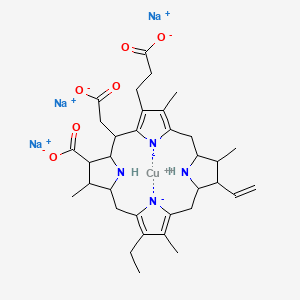methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
N-{[2-(diphenylphosphanyl)phenyl](2,4,6-triisopropylphenyl)methyl}-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes a phosphanyl group, a phenyl group, and a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phosphanyl and phenyl intermediates, followed by their coupling with the sulfinamide group under controlled conditions. Common reagents used in these reactions include phosphine ligands, phenyl halides, and sulfinamide precursors. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phenyl and phosphanyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl and phosphanyl derivatives. These products have diverse applications in different fields of research and industry.
Applications De Recherche Scientifique
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. In biological systems, it may interact with enzymes and proteins, modulating their activity and function. The precise pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide include:
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfoxide
Uniqueness
The uniqueness of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.
Propriétés
Formule moléculaire |
C38H48NOPS |
|---|---|
Poids moléculaire |
597.8 g/mol |
Nom IUPAC |
N-[(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3 |
Clé InChI |
QFFCRNRZGCZTNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B12511189.png)
![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)

![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)

![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)


